N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
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Overview
Description
“N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Amidation Reaction: The 2,4-difluoroaniline is reacted with 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide” exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3-methoxybenzamide
- N-(2,4-difluorophenyl)-3-ethoxybenzamide
- N-(2,4-difluorophenyl)-3-(trifluoromethoxy)benzamide
Uniqueness
“N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide” is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The tetrafluoroethoxy group, in particular, may enhance its stability and lipophilicity, making it more effective in certain applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-9-4-5-12(11(17)7-9)22-13(23)8-2-1-3-10(6-8)24-15(20,21)14(18)19/h1-7,14H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOZCPIHSOXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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